N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of an imidazole ring, a phenyl group, and a thiophene sulfonamide moiety
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, leading to different biological responses .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have various molecular and cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action of many drugs, including imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thiophene Sulfonamide Moiety: The thiophene ring can be synthesized through the Paal-Knorr synthesis, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and thiophene rings.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its imidazole moiety.
Comparison with Similar Compounds
Similar Compounds
- N-((4-phenyl-1H-imidazol-2-yl)methyl)benzene sulfonamide
- N-((4-phenyl-1H-imidazol-2-yl)methyl)furan-2-sulfonamide
Uniqueness
N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics.
Properties
IUPAC Name |
N-[(5-phenyl-1H-imidazol-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,14-7-4-8-20-14)16-10-13-15-9-12(17-13)11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMXNKPUYRFXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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